molecular formula C12H11BrN2OS B10968136 4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide

4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B10968136
M. Wt: 311.20 g/mol
InChI Key: MECPJCKOKNLABW-UHFFFAOYSA-N
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Description

4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiophene ring substituted with a bromo group and a carboxamide group linked to a dimethylpyridinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination, and employing automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Heck Coupling: Employs palladium catalysts and alkenes with bases such as triethylamine.

Major Products Formed:

    Substituted Thiophenes: Products with various functional groups replacing the bromo group.

    Coupled Products: Complex molecules with extended conjugation or functionalization.

Scientific Research Applications

4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H11BrN2OS/c1-7-3-8(2)14-11(4-7)15-12(16)10-5-9(13)6-17-10/h3-6H,1-2H3,(H,14,15,16)

InChI Key

MECPJCKOKNLABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=CS2)Br)C

Origin of Product

United States

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